

Boc-homo-L-tyrosine CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-homo-L-tyrosine*

Cat. No.: *B596220*

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An In-depth Technical Guide to Boc-homo-L-tyrosine

This technical guide provides a comprehensive overview of **Boc-homo-L-tyrosine**, a valuable non-canonical amino acid derivative for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its use in peptide synthesis.

Core Compound Data

Boc-homo-L-tyrosine, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid L-homotyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).

Property	Value
CAS Number	198473-94-8[1][2][3][4][5][6][7][8][9]
Molecular Weight	295.33 g/mol [1][2][3][6]
Molecular Formula	C15H21NO5[1][3][6]
Appearance	White Powder[2]
Purity	Typically ≥95%[2][3]

Synthesis of the Core Amino Acid: L-homotyrosine

The synthesis of the unprotected L-homotyrosine is a crucial prerequisite for the preparation of its Boc-protected form. Two primary stereoselective methods are employed: asymmetric Strecker synthesis and enzymatic transamination.[1]

Asymmetric Strecker Synthesis

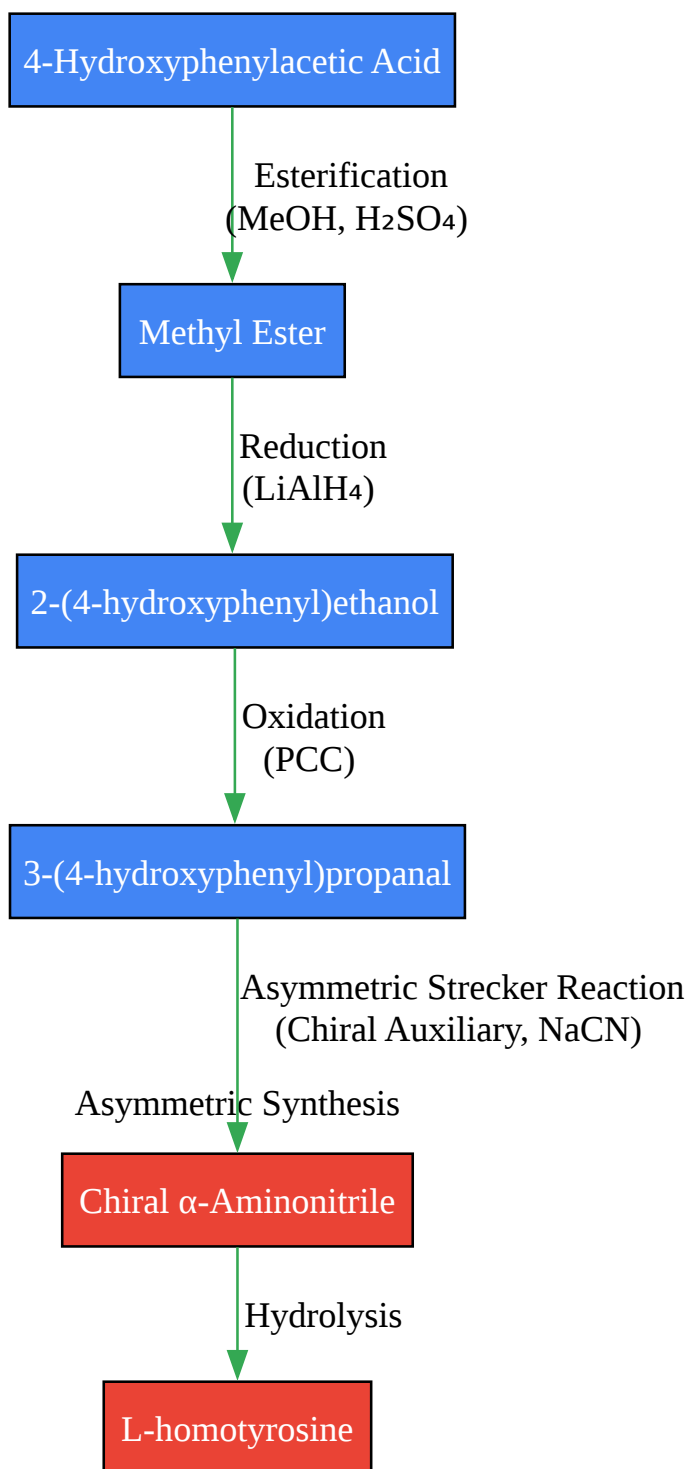
This chemical method involves the synthesis of an aldehyde precursor followed by an asymmetric Strecker reaction and subsequent hydrolysis to yield the desired L-amino acid.[1]

Experimental Protocol:

- Synthesis of 3-(4-hydroxyphenyl)propanal (Aldehyde Precursor):
 - Esterification: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.[1]
 - Reduction: Reduce the resulting methyl ester with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature for 2-4 hours to yield 2-(4-hydroxyphenyl)ethanol.[1]
 - Oxidation: Oxidize the alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).[1]
- Asymmetric Strecker Reaction:

- React 3-(4-hydroxyphenyl)propanal with a chiral auxiliary (e.g., (R)-phenylglycine amide) and sodium cyanide in the presence of acetic acid to form a chiral α -aminonitrile.[\[1\]](#)
- Hydrolysis:
 - Hydrolyze the aminonitrile under acidic conditions to yield L-homotyrosine.[\[1\]](#)

Aldehyde Precursor Synthesis

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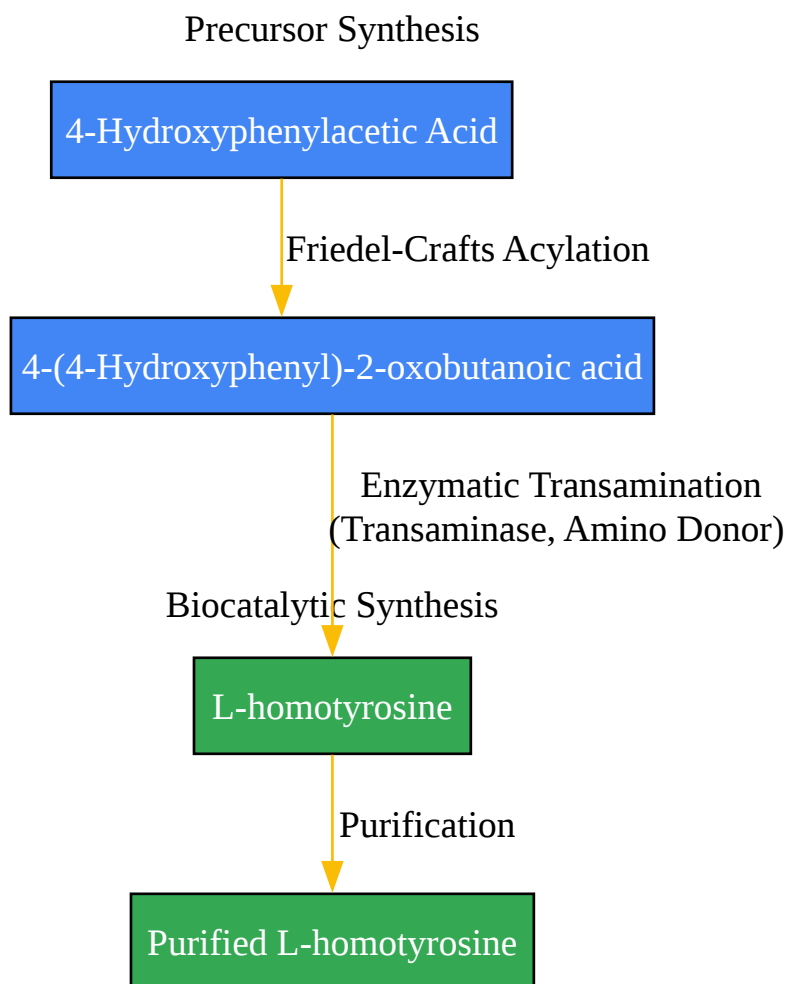
Workflow for the Asymmetric Strecker Synthesis of L-homotyrosine.

Enzymatic Synthesis

A greener alternative to chemical synthesis is the use of transaminase enzymes to stereoselectively aminate a keto acid precursor.[\[1\]](#)

Experimental Protocol:

- Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid (Keto Acid Precursor):
 - This precursor can be synthesized from 4-hydroxyphenylacetic acid via methods such as Friedel-Crafts acylation.[\[1\]](#)
- Enzymatic Transamination:
 - Incubate the keto acid precursor with a suitable (S)-selective ω -transaminase and an amino donor (e.g., isopropylamine) in a buffered solution containing the pyridoxal 5'-phosphate (PLP) cofactor.[\[1\]](#)
- Work-up and Purification:
 - Remove the enzyme via filtration or centrifugation.
 - Adjust the pH of the supernatant to the isoelectric point of L-homotyrosine to induce precipitation.
 - Collect the product by filtration and purify further by recrystallization or ion-exchange chromatography.[\[1\]](#)



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Workflow for the Enzymatic Synthesis of L-homotyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-homo-L-tyrosine is primarily used as a building block in Boc-chemistry-based solid-phase peptide synthesis.[10] This methodology allows for the stepwise assembly of a peptide chain on a solid support.

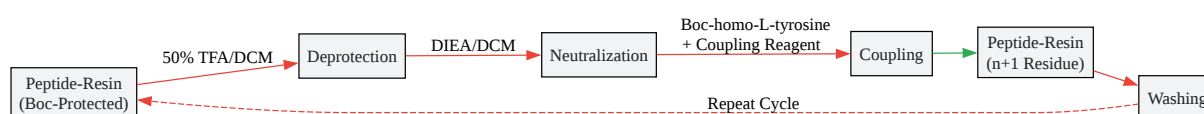
General Boc-SPPS Experimental Protocol:

This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as **Boc-homo-L-tyrosine**, into a growing peptide chain on a solid resin support.

- Resin Preparation:
 - Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[\[3\]](#)[\[11\]](#)
- Boc Deprotection:
 - Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes, followed by a second treatment for 20-25 minutes to remove the Boc protecting group from the N-terminal amino acid of the peptide-resin.[\[3\]](#)[\[11\]](#)
 - Wash the resin with DCM and isopropanol (IPA).[\[11\]](#)
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[\[11\]](#)
 - Thoroughly wash the resin with DCM.[\[11\]](#)
- Coupling:
 - Dissolve **Boc-homo-L-tyrosine** (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a suitable solvent like DMF or a DCM/DMF mixture.[\[11\]](#)
 - Add DIEA (4-8 equivalents) to activate the amino acid.[\[11\]](#)
 - Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[\[11\]](#)
 - Monitor the completion of the reaction using a qualitative method like the Kaiser test.[\[11\]](#)
- Washing:
 - After successful coupling, wash the resin to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

- Cleavage and Final Deprotection:
 - Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]



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General workflow for Boc-SPPS.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like L-homotyrosine into peptides is a key strategy in medicinal chemistry to:

- Enhance Pharmacological Properties: The additional methylene group in the side chain can alter the conformation and binding affinity of peptides to their targets.[1]
- Improve Metabolic Stability: Modifying the peptide backbone with non-natural amino acids can increase resistance to enzymatic degradation.[1]
- Modulate Bioavailability: Changes in hydrophobicity and structure can improve the absorption and distribution of peptide-based drugs.

Boc-homo-L-tyrosine serves as a crucial reagent for introducing this specific modification, enabling the synthesis of novel peptides and peptidomimetics for therapeutic and research purposes.[1]

Signaling Pathways

Currently, there is no significant body of literature suggesting that **Boc-homo-L-tyrosine** itself is directly involved in biological signaling pathways. Its primary role is that of a synthetic intermediate used to create modified peptides and other molecules for further study. The biological effects of peptides containing homotyrosine would be dependent on the overall sequence and the target with which they interact.

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